4,5-Heptadien-2-one, 3,3,6-trimethyl-
Overview
Description
4,5-Heptadien-2-one, 3,3,6-trimethyl- is an organic compound with the molecular formula C10H16O. It is also known by other names such as Artemisia ketone and Isoartemisia ketone . This compound is characterized by its unique structure, which includes a heptadienone backbone with three methyl groups attached at specific positions. It is commonly found in the essential oil of Artemisia annua .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Heptadien-2-one, 3,3,6-trimethyl- can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the essential oil of Artemisia annua . The isolation process typically includes distillation and purification steps to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 4,5-Heptadien-2-one, 3,3,6-trimethyl- may involve large-scale extraction from natural sources or chemical synthesis using starting materials such as heptadienone derivatives and methylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Heptadien-2-one, 3,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,5-Heptadien-2-one, 3,3,6-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry to introduce unique herbaceous notes in perfumes and other scented products
Mechanism of Action
The mechanism of action of 4,5-Heptadien-2-one, 3,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence various biological processes, such as enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
4,5-Heptadien-2-one, 3,3,6-trimethyl- can be compared with other similar compounds, such as:
1,5-Heptadien-4-one, 3,3,6-trimethyl-: This compound has a similar structure but differs in the position of the double bonds.
2,5,5-Trimethyl-2,6-heptadien-4-one: Another structurally related compound with different methyl group positions
The uniqueness of 4,5-Heptadien-2-one, 3,3,6-trimethyl- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties .
Properties
InChI |
InChI=1S/C10H16O/c1-8(2)6-7-10(4,5)9(3)11/h7H,1-5H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSXKDAXYUEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CC(C)(C)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342957 | |
Record name | 4,5-Heptadien-2-one, 3,3,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81250-41-1 | |
Record name | 4,5-Heptadien-2-one, 3,3,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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